7-Oxo-1,4-diazepane-5-carboxamide: A Comprehensive Technical Guide on Scaffold Design, Physicochemical Profiling, and Synthetic Utility
7-Oxo-1,4-diazepane-5-carboxamide: A Comprehensive Technical Guide on Scaffold Design, Physicochemical Profiling, and Synthetic Utility
Executive Summary
The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. Higher fraction sp³ (Fsp³) character correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity. Within this context, 7-oxo-1,4-diazepane-5-carboxamide has emerged as a highly versatile, conformationally restricted building block.
This whitepaper provides an in-depth technical analysis of 7-oxo-1,4-diazepane-5-carboxamide. We explore its structural rationale, physicochemical properties, pharmacological applications across multiple therapeutic areas, and provide a self-validating synthetic protocol for its integration into lead optimization campaigns.
Physicochemical Profiling & Structural Analysis
Chemical Identity and Properties
The molecule is systematically identified by its IUPAC name, 7-oxo-1,4-diazepane-5-carboxamide , and is registered under the 1[1]. It features a seven-membered saturated heterocyclic ring containing two nitrogen atoms (diazepane), a ketone group at position 7 forming a lactam, and a carboxamide group at position 5.
Table 1: Physicochemical & Identification Properties
| Property | Value |
| IUPAC Name | 7-oxo-1,4-diazepane-5-carboxamide |
| CAS Number | 2361636-20-4 |
| Molecular Formula | C6H11N3O2 |
| Monoisotopic Mass | 157.08513 Da |
| InChIKey | CWQVVAYZULRJMR-UHFFFAOYSA-N |
| Hazard Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
Data sourced from 1[1] and 2[2],[3].
Structural Rationale and Causality in Drug Design
The strategic inclusion of the 7-oxo and 5-carboxamide motifs is not arbitrary; it is driven by specific mechanistic advantages:
-
The Lactam Constraint (7-Oxo): Unsubstituted 1,4-diazepanes are highly flexible and populate multiple conformations in solution. The introduction of the 7-oxo group creates a rigidified lactam bond. This reduces the entropic penalty upon target binding and locks the scaffold into a specific trajectory, making it an ideal mimic for peptide beta-turns.
-
The Carboxamide Vector (5-Position): The primary amide acts as a dual hydrogen-bond donor and acceptor. In Fragment-Based Drug Discovery (FBDD), this vector is critical for anchoring the scaffold into polar sub-pockets of target proteins.
-
Nucleophilic Differential: The N1 nitrogen is part of the lactam (non-nucleophilic), while the N4 nitrogen is a secondary amine. This allows for highly regioselective functionalization at the N4 position without the need for orthogonal protecting groups.
Table 2: Comparative Scaffold Analysis
| Scaffold Type | Conformational Flexibility | Fsp³ Character | Primary Use Case |
| Piperazine | Rigid (Chair conformation) | Moderate | Standard linker, basic amine vector |
| 1,4-Diazepane | Highly flexible | High | CNS penetration, diverse 3D vectors |
| 7-Oxo-1,4-diazepane | Restricted (Lactam-locked) | High | Peptidomimetics, targeted H-bonding |
Pharmacological Applications & Target Engagement
The 1,4-diazepane and 7-oxo-1,4-diazepane core structures have been successfully deployed across a wide spectrum of therapeutic targets.
Protease Inhibition (Human Chymase)
7-oxo-1,4-diazepane derivatives are highly effective as protease inhibitors. X-ray crystallographic data, such as4[4], demonstrates a human chymase complexed with a 3-(ethoxyimino)-7-oxo-1,4-diazepane derivative. The lactam core perfectly mimics the peptide backbone of natural substrates, positioning functional groups deeply into the S1 and S2 sub-pockets to block the conversion of Angiotensin I to Angiotensin II.
Caption: Mechanism of human chymase inhibition by 7-oxo-1,4-diazepane derivatives blocking Ang II.
Central Nervous System (CNS) Targets
The 1,4-diazepane scaffold is a privileged structure for CNS penetration. It has been instrumental in the discovery of 5[5] used for the treatment of insomnia, promoting both REM and non-REM sleep by blocking orexin signaling in vivo. Furthermore, recent studies have highlighted the scaffold's ability to act as 6[6], providing neuroprotective effects and rescuing cells from Aβ42-induced cytotoxicity.
Oncology and Infectious Disease
Beyond the CNS, 1,4-diazepane derivatives have been validated as7[7] that destabilize microtubules in hormone-resistant prostate cancer. In infectious diseases, they serve as potent inhibitors of 8[8]. They have also been utilized in combinatorial libraries to discover9[9].
Caption: Workflow illustrating the integration of the 7-oxo-1,4-diazepane scaffold into drug discovery.
Synthetic Methodology & Experimental Protocols
To effectively utilize 7-oxo-1,4-diazepane-5-carboxamide in a lead optimization workflow, researchers must exploit the nucleophilic differential between the N4 secondary amine and the N1 lactam nitrogen. Below is a self-validating protocol for the regioselective N4-amidation of the scaffold.
Protocol: Regioselective N4-Amidation via HATU/DIPEA Coupling
Objective: To couple a carboxylic acid pharmacophore exclusively to the N4 position of the scaffold.
Causality & Reagent Selection:
-
Solvent (Anhydrous DMF): The high polarity of the 7-oxo-1,4-diazepane-5-carboxamide scaffold necessitates a highly polar, aprotic solvent to ensure complete dissolution and uniform reaction kinetics.
-
Coupling Reagent (HATU): HATU provides superior activation of sterically hindered carboxylic acids and minimizes epimerization at the potentially sensitive C5 stereocenter.
-
Base (DIPEA): As a sterically hindered, non-nucleophilic base, DIPEA efficiently deprotonates the N4 amine (pKa ~9-10) without competing as a nucleophile against the activated ester intermediate.
Step-by-Step Procedure:
-
Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.). Stir the mixture at 0 °C for 15 minutes to allow the formation of the active HOAt ester.
-
Coupling: Add 7-oxo-1,4-diazepane-5-carboxamide (1.0 equiv.) dropwise to the activated mixture. The low temperature (0 °C) mitigates exothermic side reactions and preserves the integrity of the primary carboxamide group.
-
Propagation: Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor progression via LC-MS to confirm the disappearance of the starting scaffold mass (m/z 158.09 [M+H]+).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a DCM/MeOH gradient (typically 0-10% MeOH) due to the polar lactam core.
Self-Validating System (Quality Control):
-
Regioselectivity Check: Perform ¹H-NMR and ¹³C-NMR. The N1 proton of the lactam must remain visible (typically a broad singlet around 7.5–8.5 ppm in DMSO-d₆), confirming that acylation occurred exclusively at the intended N4 position.
-
Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) must match the calculated exact mass of the N4-acyl derivative, confirming the addition of the pharmacophore without degradation of the 5-carboxamide moiety.
References
- NextSDS.
- PubChemLite. "7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2)".
- PubChemLite. "C6H11N3O2 - Explore".
- PubMed.
- ACS Publications.
- ASM Journals.
- ScienceDirect. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1".
- UWSpace. "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
- RCSB PDB. "5YJP: Human chymase in complex with 3-(ethoxyimino)
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C6H11N3O2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. rcsb.org [rcsb.org]
- 5. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Redirecting [linkinghub.elsevier.com]
